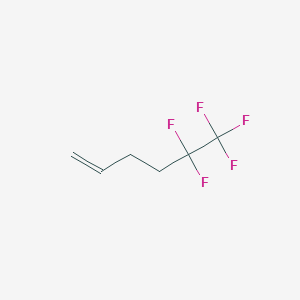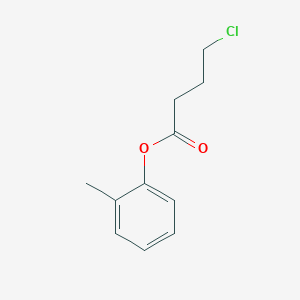
2-Methylphenyl 4-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl 4-chlorobutanoate is an organic compound with the molecular formula C11H13ClO2. It is an ester derived from 2-methylphenol (o-cresol) and 4-chlorobutanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 4-chlorobutanoate typically involves the esterification of 2-methylphenol with 4-chlorobutanoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl 4-chlorobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the butanoate chain can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-Methylphenyl 4-hydroxybutanoate.
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: 2-Methylphenyl 4-hydroxybutanoate.
Oxidation: 2-Methylbenzoic acid.
Reduction: 2-Methylphenyl 4-hydroxybutanol.
Scientific Research Applications
2-Methylphenyl 4-chlorobutanoate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methylphenyl 4-chlorobutanoate involves its interaction with various molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl 4-chlorobutanoate: Similar structure but with a methyl group on the phenyl ring.
2-Chlorophenyl 4-chlorobutanoate: Similar structure but with a chlorine atom on the phenyl ring.
2-Methylphenyl 4-bromobutanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-Methylphenyl 4-chlorobutanoate is unique due to the presence of both a methyl group on the phenyl ring and a chlorine atom on the butanoate chain. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and applications .
Properties
CAS No. |
106752-88-9 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
(2-methylphenyl) 4-chlorobutanoate |
InChI |
InChI=1S/C11H13ClO2/c1-9-5-2-3-6-10(9)14-11(13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
JMIDWBXZWHCPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
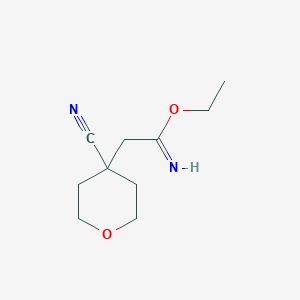

![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)
![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
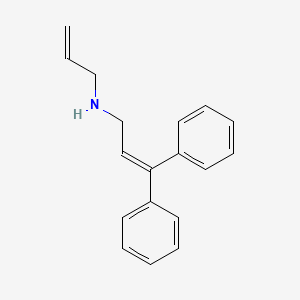

![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
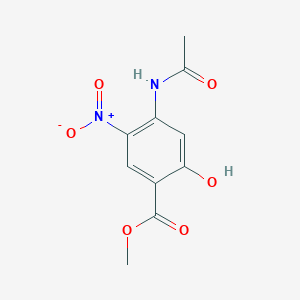
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
